Cas no 941134-12-9 (3-Piperidinesulfonamide, 1-(phenylmethyl)-)

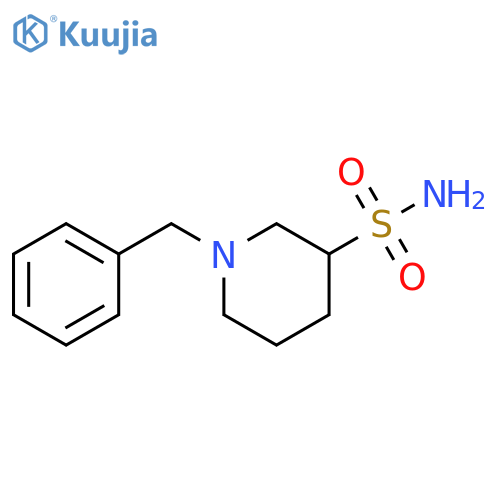

941134-12-9 structure

商品名:3-Piperidinesulfonamide, 1-(phenylmethyl)-

CAS番号:941134-12-9

MF:C12H18N2O2S

メガワット:254.348521709442

CID:5229592

3-Piperidinesulfonamide, 1-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinesulfonamide, 1-(phenylmethyl)-

-

- インチ: 1S/C12H18N2O2S/c13-17(15,16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,13,15,16)

- InChIKey: PSSSWGGSQLFMFQ-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CC=C2)CCCC(S(N)(=O)=O)C1

3-Piperidinesulfonamide, 1-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28284-0.05g |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 0.05g |

$88.0 | 2023-02-14 | ||

| Enamine | EN300-28284-0.1g |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 0.1g |

$132.0 | 2023-02-14 | ||

| 1PlusChem | 1P019L9H-1g |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 90% | 1g |

$643.00 | 2023-12-16 | |

| 1PlusChem | 1P019L9H-5g |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 90% | 5g |

$1748.00 | 2023-12-16 | |

| 1PlusChem | 1P019L9H-50mg |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 90% | 50mg |

$166.00 | 2024-04-19 | |

| 1PlusChem | 1P019L9H-250mg |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 90% | 250mg |

$286.00 | 2023-12-16 | |

| 1PlusChem | 1P019L9H-10g |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 90% | 10g |

$2564.00 | 2023-12-16 | |

| Ambeed | A1087009-1g |

1-Benzylpiperidine-3-sulfonamide |

941134-12-9 | 95% | 1g |

$384.0 | 2024-04-16 | |

| Enamine | EN300-28284-0.5g |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 0.5g |

$353.0 | 2023-02-14 | ||

| Enamine | EN300-28284-10.0g |

1-benzylpiperidine-3-sulfonamide |

941134-12-9 | 10.0g |

$2024.0 | 2023-02-14 |

3-Piperidinesulfonamide, 1-(phenylmethyl)- 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

941134-12-9 (3-Piperidinesulfonamide, 1-(phenylmethyl)-) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:941134-12-9)3-Piperidinesulfonamide, 1-(phenylmethyl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0